N-(3-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, otherwise known as AMPCD, is an organic compound that has been widely used in scientific research and laboratory experiments due to its unique properties. It is a heterocyclic compound, which is composed of a nitrogen atom, two methyl groups, two phenyl groups, a chlorine atom, and an acetamide group. This compound is highly versatile and can be used in a variety of experiments and applications due to its unique chemical structure and properties.
Scientific Research Applications
Powder Diffraction in Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds structurally related to N-(3-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, have been characterized using X-ray powder diffraction. These compounds are identified as potential pesticides. The study presents detailed experimental data on peak positions, peak intensities, values of d, Miller indices, and unit-cell parameters (Olszewska, Tarasiuk, & Pikus, 2011).
Radiosynthesis in Herbicide and Safener Study
Research on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, closely related to this compound, was conducted to understand their metabolism and mode of action. This included the creation of high-specific-activity compounds for metabolic studies (Latli & Casida, 1995).
Characterization of Dye Intermediates
A study on commercially delivered dye intermediates discovered a molecule, 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, through detailed analysis, which was mistaken for a commonly used dye intermediate. This highlights the importance of accurate chemical characterization in industrial applications and is relevant to understanding derivatives like this compound (Drabina et al., 2009).
Anticancer Drug Development
Research on the synthesis, structure, and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which is structurally similar to this compound, was conducted. This compound showed potential as an anticancer drug targeting the VEGFr receptor (Sharma et al., 2018).
Molecular Crystal Studies
A study focused on the conformation and geometric parameters of 2-Chloro-N-(3-methylphenyl)acetamide, sharing structural features with this compound, revealing insights into the molecular structure and potential applications in designing similar compounds (Gowda et al., 2007).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-10-7-13(8-11(2)17(10)18)22-9-16(21)20-15-6-4-5-14(19)12(15)3/h4-8H,9,19H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMVRWYORIIMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.